molecular formula C11H20ClF3N2O2 B2514136 tert-butyl 4-aMino-4-(trifluoroMethyl)piperidine-1-carboxylate hydrochloride CAS No. 1402047-77-1

tert-butyl 4-aMino-4-(trifluoroMethyl)piperidine-1-carboxylate hydrochloride

Cat. No. B2514136
CAS RN: 1402047-77-1
M. Wt: 304.74
InChI Key: ZFIAHPZJJRVMJZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride, also known as Compound A, is a synthetic compound. It is a precursor that can be used for the manufacture of fentanyl and its analogues . This compound is considered a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control. Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular formula of this compound is C11H20ClF3N2O2. Its average mass is 268.276 Da and its monoisotopic mass is 268.139862 Da .


Chemical Reactions Analysis

This compound is a precursor in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .

Scientific Research Applications

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard statements: H302;H315;H319;H335. The precautionary statements include: P261;P264;P270;P271;P280;P301+P312;P302+P352;P304+P340;P305+P351+P338;P330;P332+P313;P337+P313;P362;P403+P233;P405;P501 .

Future Directions

Given its role as a precursor in the synthesis of fentanyl and its analogues, this compound is likely to continue to be of interest in the field of medicinal chemistry and drug synthesis. Its use as a semi-flexible linker in PROTAC development for targeted protein degradation also suggests potential applications in the development of new therapeutic strategies .

properties

IUPAC Name

tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2.ClH/c1-9(2,3)18-8(17)16-6-4-10(15,5-7-16)11(12,13)14;/h4-7,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIAHPZJJRVMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-aMino-4-(trifluoroMethyl)piperidine-1-carboxylate hydrochloride

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